molecular formula C22H20ClNO2S B3679578 4-[(benzylthio)methyl]-N-(5-chloro-2-methoxyphenyl)benzamide

4-[(benzylthio)methyl]-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No.: B3679578
M. Wt: 397.9 g/mol
InChI Key: VKFBVHJEAUIPFB-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamide derivatives can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical and Chemical Properties Analysis

Benzamide is an organic compound with the chemical formula of C7H7NO. It appears as a white solid in powdered form, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Mechanism of Action

The mechanism of action of benzamides in biological systems can vary widely depending on their specific structure and the system in which they are used. For example, some benzamides are used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

Future Directions

Given the wide range of uses for benzamides in various industries, research into new synthetic methods and potential applications is ongoing . This includes the development of more efficient synthesis methods, exploration of new therapeutic uses, and investigation of their properties in different industrial applications.

Properties

IUPAC Name

4-(benzylsulfanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2S/c1-26-21-12-11-19(23)13-20(21)24-22(25)18-9-7-17(8-10-18)15-27-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFBVHJEAUIPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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